![molecular formula C10H9BrN2 B2390317 4-(3-bromophenyl)-3-methyl-1H-pyrazole CAS No. 1369116-95-9](/img/structure/B2390317.png)
4-(3-bromophenyl)-3-methyl-1H-pyrazole
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Overview
Description
4-(3-bromophenyl)-3-methyl-1H-pyrazole is a heterocyclic aromatic compound that is used in various scientific research applications, such as drug design and synthesis, materials science, and biochemistry. It is a colorless solid that is soluble in polar organic solvents, making it a useful molecule for a variety of purposes. This article will discuss the synthesis method of 4-(3-bromophenyl)-3-methyl-1H-pyrazole, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
Biological Activities
The compound has been used in biological studies on rainbow trout alevins, Oncorhynchus mykiss . Pyrazoles, which include this compound, have been found to have confirmed biological and pharmacological activities .
Neurotoxic Potentials
This compound has been used in research to investigate its neurotoxic potentials. Specifically, it has been studied for its effects on the AchE activity and MDA level in the brain of alevins .
Anticancer Activity
The compound has been synthesized and tested for its anticancer activity. Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .
Molecular Docking Studies
The compound has been used in molecular docking studies as part of research into its anticancer activity .
ADME and Toxicity Prediction
The compound has been used in research to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and toxicity .
Organic Synthesis
Synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin
The compound has been used in the synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin .
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to interact with a variety of biological targets, including enzymes like acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It’s known that pyrazole derivatives can inhibit ache activity, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced survival organisms .
Biochemical Pathways
Pyrazole derivatives have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect various cellular components .
Result of Action
Pyrazole derivatives have been associated with a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
properties
IUPAC Name |
4-(3-bromophenyl)-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKHUPLQRIDXKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-3-methyl-1H-pyrazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.